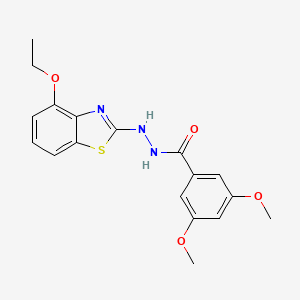
N'-(4-ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(4-ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide is a useful research compound. Its molecular formula is C18H19N3O4S and its molecular weight is 373.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Therapeutic Potential of Benzothiazoles
Benzothiazole derivatives are recognized for their broad spectrum of pharmaceutical applications, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The structural simplicity of 2-arylbenzothiazoles, in particular, positions them as promising antitumor agents. Their capacity to act as ligands to various biomolecules has made benzothiazoles a focal point in medicinal chemistry for developing therapies for various ailments, notably cancer. The versatility and ease of synthesis of benzothiazole compounds allow for the creation of chemical libraries that could accelerate the discovery of new chemical entities targeting market progression (Kamal, Hussaini, & Malik, 2015).
Advances in Benzothiazole Chemotherapeutics
Recent advancements highlight the significance of benzothiazole derivatives in developing antitumor agents. These derivatives have shown potent anticancer activity, indicating their potential as drug candidates. The exploration of benzothiazole conjugates demonstrates a synergistic effect, suggesting the utility of drug combinations to enable lower dosages and the development of a new generation of drugs. Despite promising results in clinical studies, a full characterization of their toxicity is required for their safe use in cancer treatment (Ahmed et al., 2012).
Benzothiazoles in Medicinal Chemistry
Benzothiazole and its derivatives have established themselves as crucial components in medicinal chemistry due to their wide-ranging pharmacological properties. These compounds have been explored for their antiviral, antimicrobial, antiallergic, antidiabetic, antitumor, anti-inflammatory, anthelmintic, and anticancer activities. Notably, antibiotics such as penicillin and cephalosporin incorporate heterocyclic moieties, underscoring the importance of benzothiazole derivatives in drug discovery and the ongoing search for new antimicrobial and antiviral agents (Elamin, Abd Elaziz, & Abdallah, 2020).
Structural Activity Relationship in Benzothiazoles
The benzothiazole scaffold is pivotal in many biologically active compounds and pharmaceuticals, showcasing a variety of pharmacological properties with minimal toxicity. The diversity in the activity profiles of benzothiazole derivatives is attributed to structural variations, particularly substitutions at the C-2 carbon atom and C-6. This versatility makes benzothiazole a rapidly evolving and highly relevant compound in the field of medicinal chemistry, offering insights into future drug design and development strategies (Bhat & Belagali, 2020).
Propriétés
IUPAC Name |
N'-(4-ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-4-25-14-6-5-7-15-16(14)19-18(26-15)21-20-17(22)11-8-12(23-2)10-13(9-11)24-3/h5-10H,4H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTNTHLPIUEHBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
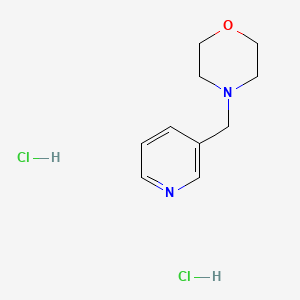
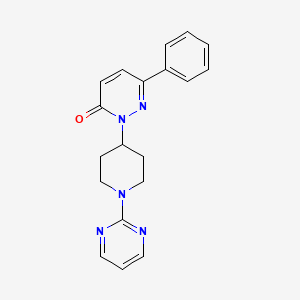
![2-[4-(Furan-3-carbonyl)piperazin-1-yl]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2656900.png)
![[4-Amino-6-(2,6-dimethylmorpholin-4-yl)-5-nitropyrimidin-2-yl]benzylamine](/img/structure/B2656902.png)

![[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-nonoxyoxan-2-yl]methyl acetate](/img/structure/B2656904.png)
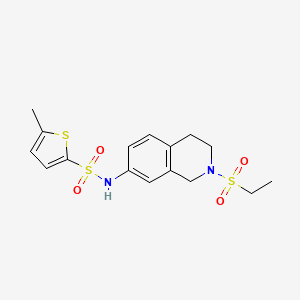


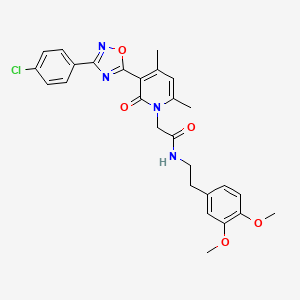
![[2-(1-Pyrrolidinylcarbonyl)phenyl]amine hydrochloride](/img/no-structure.png)
![[2,3'-Bipyridine]-5-carbonitrile](/img/structure/B2656917.png)
![2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2656918.png)
![2-[2-(1H-benzimidazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B2656919.png)
